

Application Notes: **Histone H3 (23-34)** Peptide for Kinase Assays

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Compound of Interest

Compound Name: *Histone H3 (23-34)*

Cat. No.: *B13914431*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-terminal tail of histone H3 is a critical hub for post-translational modifications that orchestrate chromatin dynamics and gene regulation. The peptide sequence spanning amino acids 23-34 of human histone H3, with the sequence KQLATKAARKSAPATGGVKKPHR, contains a key phosphorylation site at Serine 28 (S28). Phosphorylation of H3S28 is a dynamic modification implicated in transcriptional activation and chromosome condensation during mitosis.

This histone mark is primarily deposited by the Mitogen- and Stress-Activated Kinases 1 and 2 (MSK1/2) in response to extracellular signals, and by Aurora B Kinase during cell division.[1][2][3] The strategic location of S28 within the Ala-Arg-Lys-Ser (ARKS) motif makes it a prime substrate for these kinases.[4] Consequently, the **Histone H3 (23-34)** peptide serves as an excellent substrate for in vitro kinase assays designed to study the activity of these kinases, screen for inhibitors, and elucidate their role in cellular signaling pathways.

Key Features of the Histone H3 (23-34) Peptide Substrate

- **High Specificity:** The defined amino acid sequence provides a specific substrate for kinases known to target the H3S28 site, such as MSK1/2 and Aurora B.

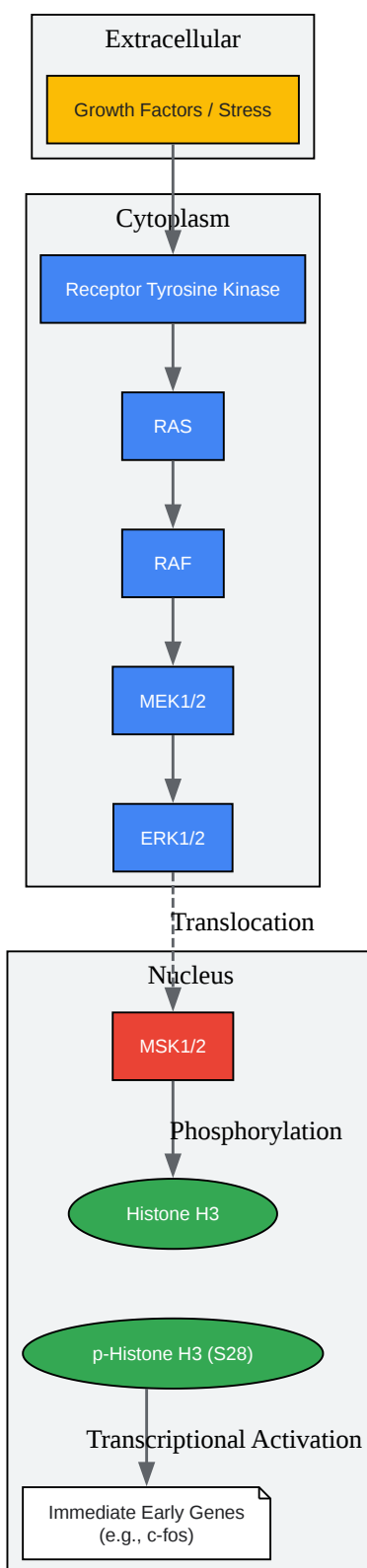
- **Versatility:** This peptide can be utilized in a variety of kinase assay formats, including radiometric, fluorescence-based (TR-FRET), and luminescence-based methods.
- **Relevance:** Assays employing this peptide directly investigate a biologically significant phosphorylation event involved in gene regulation and mitosis.

Applications

- **Kinase Activity Profiling:** Determine the substrate specificity and kinetic parameters of purified kinases.
- **High-Throughput Screening (HTS):** Screen compound libraries for potential inhibitors of H3S28 kinases like MSK1/2 and Aurora B.[\[5\]](#)
- **Mechanism of Action Studies:** Investigate the signaling pathways leading to H3S28 phosphorylation.
- **Drug Development:** Characterize the potency and selectivity of lead compounds targeting these kinase pathways.

Signaling Pathway: MAPK/MSK-Mediated H3S28 Phosphorylation

The phosphorylation of Histone H3 at Serine 28 is a key downstream event in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This pathway is a crucial regulator of gene expression in response to various extracellular stimuli.



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MAPK/MSK signaling to Histone H3S28.

Quantitative Data

The following table summarizes inhibitory activities of selected compounds against kinases that phosphorylate Histone H3 at Serine 28. While specific K_m and V_{max} values for the H3 (23-34) peptide are not readily available in the literature, IC_{50} values provide a reliable measure for comparing inhibitor potency.

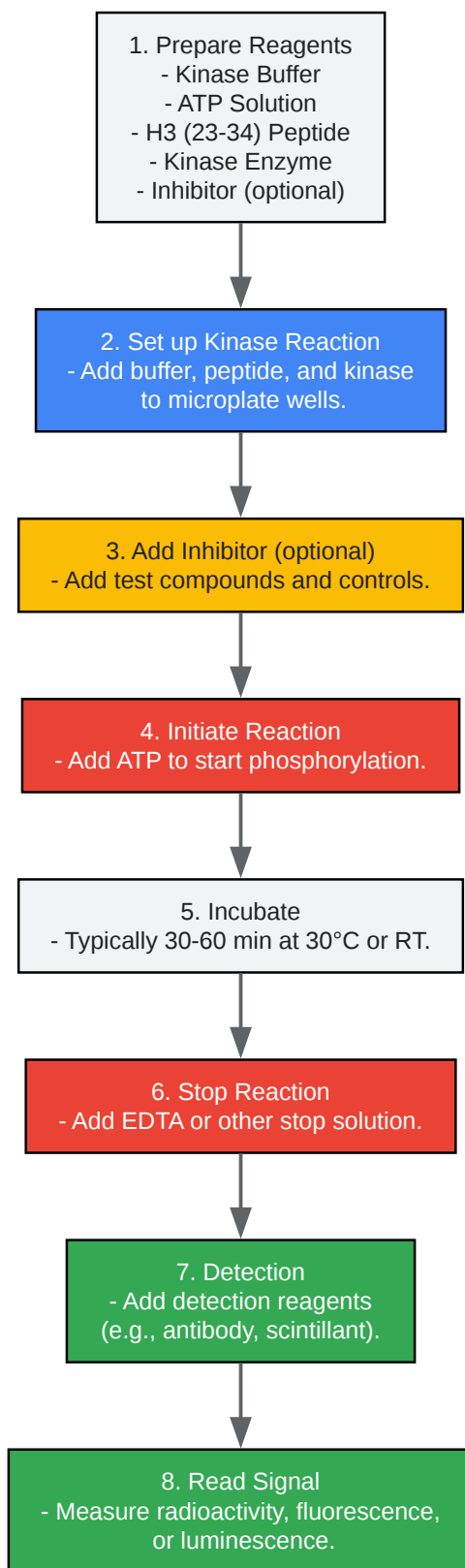
Kinase	Inhibitor	IC_{50} (nM)	Assay Context
Aurora B	SNS-314	31	Biochemical assay
Aurora B	PHA-739358	79	Biochemical competitive assay
Aurora B	PF-03814735	~50	Inhibition of Histone H3 (Ser10) phosphorylation in cells
Aurora B	VX-680	18 (Ki)	Biochemical assay
MSK1/2	RMM-64	980	H3S28ph levels in bone marrow-derived macrophages (BMDM)

Data sourced from multiple studies.

Experimental Protocols

General Experimental Workflow

The general workflow for an in vitro kinase assay using the **Histone H3 (23-34)** peptide is outlined below. This can be adapted for various detection methods.



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General workflow for a kinase assay.

Protocol 1: Radiometric Kinase Assay using [γ - ^{32}P]ATP

This protocol is considered a gold standard for its direct measurement of phosphate incorporation.

Materials:

- **Histone H3 (23-34)** peptide
- Active Kinase (e.g., MSK1 or Aurora B)
- Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl_2 , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- [γ - ^{32}P]ATP (10 mCi/ml)
- Unlabeled ATP (10 mM stock)
- P81 Phosphocellulose Paper
- 75 mM Phosphoric Acid
- Scintillation Counter and Scintillation Fluid
- Microcentrifuge tubes or 96-well plate

Procedure:

- Prepare a master mix containing the kinase buffer, **Histone H3 (23-34)** peptide (final concentration typically 50-100 μM), and the active kinase (final concentration will vary depending on the enzyme's activity, e.g., 5-50 nM).
- Aliquot the master mix into reaction tubes or wells.
- If screening inhibitors, add the compounds at desired concentrations. Add DMSO for control wells.
- Prepare the ATP mix: Combine unlabeled ATP and [γ - ^{32}P]ATP to achieve the desired final concentration (e.g., 100 μM) and specific activity.

- Initiate the reaction by adding the ATP mix to each reaction tube/well. The final reaction volume is typically 20-50 μL .
- Incubate the reactions at 30°C for 30-60 minutes.
- Stop the reaction by spotting a portion of the reaction mixture (e.g., 10 μL) onto P81 phosphocellulose paper.
- Wash the P81 paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.
- Rinse the paper with acetone and let it air dry.
- Quantify the incorporated radioactivity by placing the paper spots into scintillation vials with scintillation fluid and counting in a scintillation counter.

Protocol 2: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay

This non-radiometric, homogeneous assay format is well-suited for high-throughput screening.

Materials:

- **Histone H3 (23-34)** peptide, often biotinylated or with another tag for detection.
- Active Kinase (e.g., MSK1 or Aurora B)
- Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl_2 , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- ATP
- Europium (Eu)-labeled anti-phospho-H3S28 antibody (Donor)
- Streptavidin-conjugated acceptor fluorophore (e.g., ULIGHT™ dye or APC)
- TR-FRET compatible microplate reader

- Low-volume 384-well plates

Procedure:

- Prepare the kinase reaction mixture: In each well of a 384-well plate, add the kinase, biotinylated **Histone H3 (23-34)** peptide (e.g., 50 nM), and kinase buffer.
- If screening inhibitors, add the compounds at desired concentrations. Add DMSO for control wells.
- Initiate the reaction by adding ATP to a final concentration appropriate for the kinase (e.g., 20 μ M). The final reaction volume is typically 10-20 μ L.
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction by adding an EDTA-containing stop buffer.
- Prepare the detection mix: Dilute the Eu-labeled anti-phospho-H3S28 antibody and the streptavidin-acceptor in detection buffer.
- Add the detection mix to each well.
- Incubate at room temperature for 60 minutes to allow for antibody binding.
- Read the plate on a TR-FRET compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm and 665 nm).
- Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) to determine the extent of peptide phosphorylation.

Protocol 3: Luminescent Kinase Assay (e.g., Kinase-Glo®)

This assay measures kinase activity by quantifying the amount of ATP remaining after the kinase reaction.

Materials:

- **Histone H3 (23-34)** peptide
- Active Kinase (e.g., MSK1 or Aurora B)
- Kinase Buffer (low in ATP)
- ATP
- Kinase-Glo® Reagent
- White, opaque 96- or 384-well plates
- Luminometer

Procedure:

- Set up the kinase reaction in the wells of a white microplate by adding kinase buffer, **Histone H3 (23-34)** peptide, and the kinase enzyme.
- If screening inhibitors, add the compounds at desired concentrations.
- Initiate the reaction by adding ATP. The initial ATP concentration should be at or below the K_m of the kinase for ATP to ensure a significant decrease in ATP upon phosphorylation.
- Incubate the plate at room temperature for 30-60 minutes.
- Add an equal volume of Kinase-Glo® Reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate-reading luminometer. The light output is inversely proportional to the kinase activity.

References

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com